molecular formula C8H13NO2 B3368736 Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 217093-76-0

Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B3368736
CAS No.: 217093-76-0
M. Wt: 155.19 g/mol
InChI Key: ALQLPOIEXYPRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions. This reaction forms the bicyclic structure by joining two double bonds in a single step .

Industrial Production Methods: Industrial production of this compound may involve optimizing the photochemical cycloaddition process to ensure high yield and purity. This can include the use of specialized photoreactors and controlled reaction conditions to maximize efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This interaction can influence biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
  • 1-azabicyclo[2.1.1]hexanes

Comparison: Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of an ester group. This distinguishes it from other similar bicyclic compounds, which may have different substituents or functional groups, leading to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)9-5-6-3-7(9)4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQLPOIEXYPRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441326
Record name Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217093-76-0
Record name Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.